Anorexigenic Tripeptide (pyroGlu-His-GlyOH) Demonstrates 2.7 g/Day Food Intake Reduction in Chronic Murine Model
In a chronic 20-day daily dosing study in mice, the anorexigenic tripeptide pyroGlu-His-GlyOH at a cumulative dose of 12 nmol (administered as 0.6 nmol/day) reduced mean daily food consumption from 5.7 g/day to approximately 3 g/day, a reduction of 2.7 g/day (47% decrease) [1]. This was accompanied by a body weight decrease from a mean of 35 g to a minimum of 24.1 g (31% reduction). This chronic efficacy profile establishes a baseline for comparing the specific tripeptide against other appetite-regulating peptides that have not been evaluated in this extended-duration paradigm.
| Evidence Dimension | Chronic food intake reduction (daily dosing over 20 days) |
|---|---|
| Target Compound Data | Mean food intake reduced from 5.7 g/day to ~3 g/day; body weight reduced from 35 g to 24.1 g |
| Comparator Or Baseline | Baseline: untreated control (5.7 g/day food intake; 35 g body weight) |
| Quantified Difference | Food intake reduction: 2.7 g/day (47% decrease); Body weight reduction: 10.9 g (31% decrease) |
| Conditions | Mice; daily injection of 12 nmol total dose (0.6 nmol/day) over 20 days; pyroGlu-His-GlyOH tripeptide |
Why This Matters
This chronic 20-day efficacy dataset provides the only published multi-week quantitative benchmark for this specific tripeptide, enabling direct comparison with acute single-injection studies of other appetite-regulating peptides and supporting experimental design for long-term feeding studies.
- [1] Trygstad O, Foss I, Edminson PD, Johansen JH, Reichelt KL. Humoral control of appetite: a urinary anorexigenic peptide. Chromatographic patterns of urinary peptides in anorexia nervosa. Acta Endocrinol (Copenh). 1978;89(1):196-208. View Source
